2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one
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Overview
Description
2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C7H9N3O It is a derivative of pyridine and contains both amino and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one typically involves the reaction of 4-aminopyridine with an appropriate ketone precursor under controlled conditions. One common method involves the use of acetyl chloride as the ketone source, which reacts with 4-aminopyridine in the presence of a base such as sodium hydroxide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino groups.
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-amino-1-(4-aminopyridin-3-yl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
1-(2-aminopyridin-3-yl)ethan-1-one: Similar structure but different position of the amino group.
2-(2-aminopyridin-4-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.
2-[(6-aminopyridin-3-yl)(methyl)amino]ethan-1-ol: Contains a methylamino group.
Uniqueness
2-Amino-1-(4-aminopyridin-3-yl)ethan-1-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C7H9N3O |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
2-amino-1-(4-aminopyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H9N3O/c8-3-7(11)5-4-10-2-1-6(5)9/h1-2,4H,3,8H2,(H2,9,10) |
InChI Key |
GSYUGGBUNWMTFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1N)C(=O)CN |
Origin of Product |
United States |
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